molecular formula C15H10F7NO B11098324 2-(3-Fluorobenzoyl)-3,3-bis(trifluoromethyl)-2-azabicyclo[2.2.1]hept-5-ene

2-(3-Fluorobenzoyl)-3,3-bis(trifluoromethyl)-2-azabicyclo[2.2.1]hept-5-ene

Cat. No.: B11098324
M. Wt: 353.23 g/mol
InChI Key: AAUCBLGUBWYLGP-UHFFFAOYSA-N
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Description

3,3-bis(trifluoromethyl)-2-azabicyclo[2.2.1]hept-5-en-2-ylmethanone is a complex organic compound known for its unique structural features and potential applications in various fields of science. This compound is characterized by the presence of trifluoromethyl groups, a bicyclic azabicycloheptene core, and a fluorophenyl methanone moiety, making it a subject of interest for researchers in organic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,3-bis(trifluoromethyl)-2-azabicyclo[2.2.1]hept-5-en-2-ylmethanone typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the azabicycloheptene core, introduction of trifluoromethyl groups, and attachment of the fluorophenyl methanone moiety. Common reagents used in these steps include trifluoromethylating agents, catalysts for cyclization reactions, and fluorinating agents. The reaction conditions often require controlled temperatures, inert atmospheres, and specific solvents to ensure high yields and purity of the final product.

Industrial Production Methods: Industrial production of this compound may involve scaling up the laboratory synthesis methods with optimizations for cost-effectiveness and efficiency. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to achieve the desired quality and quantity of the compound.

Chemical Reactions Analysis

Types of Reactions: 3,3-bis(trifluoromethyl)-2-azabicyclo[2.2.1]hept-5-en-2-ylmethanone undergoes various chemical reactions, including:

  • Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
  • Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
  • Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions::
  • Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
  • Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
  • Substitution: Various nucleophiles or electrophiles; conditions depend on the specific substitution reaction.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may produce compounds with reduced functional groups.

Scientific Research Applications

Chemistry: In chemistry, 3,3-bis(trifluoromethyl)-2-azabicyclo[2.2.1]hept-5-en-2-ylmethanone is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.

Biology: In biological research, this compound may be investigated for its potential biological activities, such as enzyme inhibition or receptor binding. Its structural features could make it a candidate for drug discovery and development.

Medicine: In medicine, the compound’s potential therapeutic properties are explored, including its ability to interact with specific biological targets. It may serve as a lead compound for the development of new pharmaceuticals.

Industry: In the industrial sector, 3,3-bis(trifluoromethyl)-2-azabicyclo[2.2.1]hept-5-en-2-ylmethanone can be used in the production of specialty chemicals, agrochemicals, and materials with unique properties.

Mechanism of Action

The mechanism of action of 3,3-bis(trifluoromethyl)-2-azabicyclo[2.2.1]hept-5-en-2-ylmethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, alteration of receptor signaling, or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds::

Uniqueness: 3,3-bis(trifluoromethyl)-2-azabicyclo[2.2.1]hept-5-en-2-ylmethanone stands out due to its combination of trifluoromethyl groups, a bicyclic azabicycloheptene core, and a fluorophenyl methanone moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for research and industrial applications.

Properties

Molecular Formula

C15H10F7NO

Molecular Weight

353.23 g/mol

IUPAC Name

[3,3-bis(trifluoromethyl)-2-azabicyclo[2.2.1]hept-5-en-2-yl]-(3-fluorophenyl)methanone

InChI

InChI=1S/C15H10F7NO/c16-10-3-1-2-8(6-10)12(24)23-11-5-4-9(7-11)13(23,14(17,18)19)15(20,21)22/h1-6,9,11H,7H2

InChI Key

AAUCBLGUBWYLGP-UHFFFAOYSA-N

Canonical SMILES

C1C2C=CC1N(C2(C(F)(F)F)C(F)(F)F)C(=O)C3=CC(=CC=C3)F

Origin of Product

United States

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